

# tips for reducing variability in Abbott's immunoassay results

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## Abbott Immunoassay Technical Support Center

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce variability in **Abbott's** immunoassay results.

## Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in **Abbott's** immunoassay results?

Variability in immunoassay results can stem from multiple factors throughout the experimental workflow. The main contributors include:

- **Lot-to-Lot Variance (LTLV):** Differences in reagent batches, including antibodies, antigens, calibrators, and conjugates, are a significant source of variability.[\[1\]](#)[\[2\]](#) These variations can arise from fluctuations in the quality of raw materials and deviations in the manufacturing process.[\[1\]](#)[\[3\]](#)
- **Reagent Storage and Handling:** Improper storage temperatures, repeated freeze-thaw cycles, and exposure to light can degrade reagents and affect their performance.[\[1\]](#)[\[3\]](#)
- **Assay Protocol Adherence:** Inconsistent execution of the assay protocol, such as variations in incubation times, pipetting techniques, and washing steps, can introduce significant errors.[\[4\]](#)

- **Sample Matrix Effects:** The composition of the biological sample (e.g., serum, plasma) can interfere with the antibody-antigen binding, leading to inaccurate results.[5][6]
- **Instrument Performance:** Variations in instrument performance, such as fluctuations in temperature control and detector sensitivity, can contribute to result variability.[7]
- **Operator-Induced Variability:** Differences in technique and experience between laboratory personnel can also lead to inconsistent results.[2][7]

Q2: How can I minimize lot-to-lot variance in my experiments?

To mitigate the impact of lot-to-lot variance, consider the following strategies:

- **Reagent Lot Validation:** Before using a new lot of reagents, perform a validation study to compare its performance against the previous lot using established controls and standards.
- **Use of Reference Materials:** Incorporate international or in-house reference materials to standardize measurements and ensure traceability across different reagent lots.[1]
- **Bulk Reagent Purchase:** Whenever possible, purchase a large single lot of critical reagents to ensure consistency over the course of a long study.
- **Monitor Quality Control Data:** Track the performance of quality control samples over time to detect any shifts or trends that may indicate a change in reagent lot performance.

Q3: What are best practices for reagent handling and storage?

Proper reagent handling and storage are critical for maintaining assay integrity.

- **Follow Manufacturer's Instructions:** Always adhere to the storage temperatures and conditions specified in the product inserts for all reagents, calibrators, and controls.
- **Avoid Repeated Freeze-Thaw Cycles:** Aliquot reagents into smaller, single-use volumes to prevent degradation from multiple freeze-thaw cycles.[4]
- **Protect from Light:** Store light-sensitive reagents in dark containers or protected from direct light to prevent photodegradation.

- **Equilibrate Reagents:** Allow reagents to reach the recommended operating temperature before use, as temperature fluctuations can affect reaction kinetics.[8]

## Troubleshooting Guides

This section provides a question-and-answer-style guide to troubleshoot specific issues you may encounter during your experiments.

### High Variability in Replicate Samples

Q: My replicate samples are showing high coefficients of variation (%CV). What are the possible causes and how can I fix this?

High %CV in replicate samples indicates poor precision and can be caused by several factors.

Potential Cause	Troubleshooting Steps
Pipetting Errors	- Ensure pipettes are properly calibrated and used correctly.[4] - Use reverse pipetting for viscous samples. - Ensure consistent timing and technique for all pipetting steps.
Inadequate Mixing	- Gently vortex or invert samples and reagents after thawing and before use. - Ensure proper mixing within the wells of the microplate.[8]
Washing Inefficiency	- Verify that the plate washer is functioning correctly and that all wells are being washed uniformly. - Optimize the number of wash cycles and the wash buffer volume.
Temperature Gradients	- Ensure the entire microplate is at a uniform temperature during incubation steps. - Avoid placing plates near drafts or on cold surfaces.
Edge Effects	- Avoid using the outer wells of the microplate, which are more susceptible to temperature and evaporation effects. - Fill the outer wells with buffer or water to create a more uniform environment.

## Signal Drift or Shift in Results

Q: I am observing a consistent drift or shift in my assay signal over time. What could be the cause?

Signal drift can be a sign of reagent degradation or a change in experimental conditions.

Potential Cause	Troubleshooting Steps
Reagent Instability	- Check the expiration dates of all reagents.- Prepare fresh working solutions for each assay run.- Protect enzyme conjugates and substrates from prolonged exposure to light and room temperature.
Incubation Time Variability	- Use a timer to ensure consistent incubation times for all plates and samples. <a href="#">[4]</a> - Process plates one at a time to minimize delays between steps.
Instrument Fluctuation	- Perform regular maintenance and calibration of the plate reader and washer.- Monitor the instrument's internal temperature and other performance parameters.
Changes in Buffer pH	- Prepare fresh buffers and verify the pH before use.- Ensure buffers are stored properly to prevent changes in composition.

## Experimental Protocols

### Protocol: Evaluating a New Reagent Lot

This protocol outlines the steps to validate a new lot of a critical reagent (e.g., antibody, conjugate) against a previously validated lot.

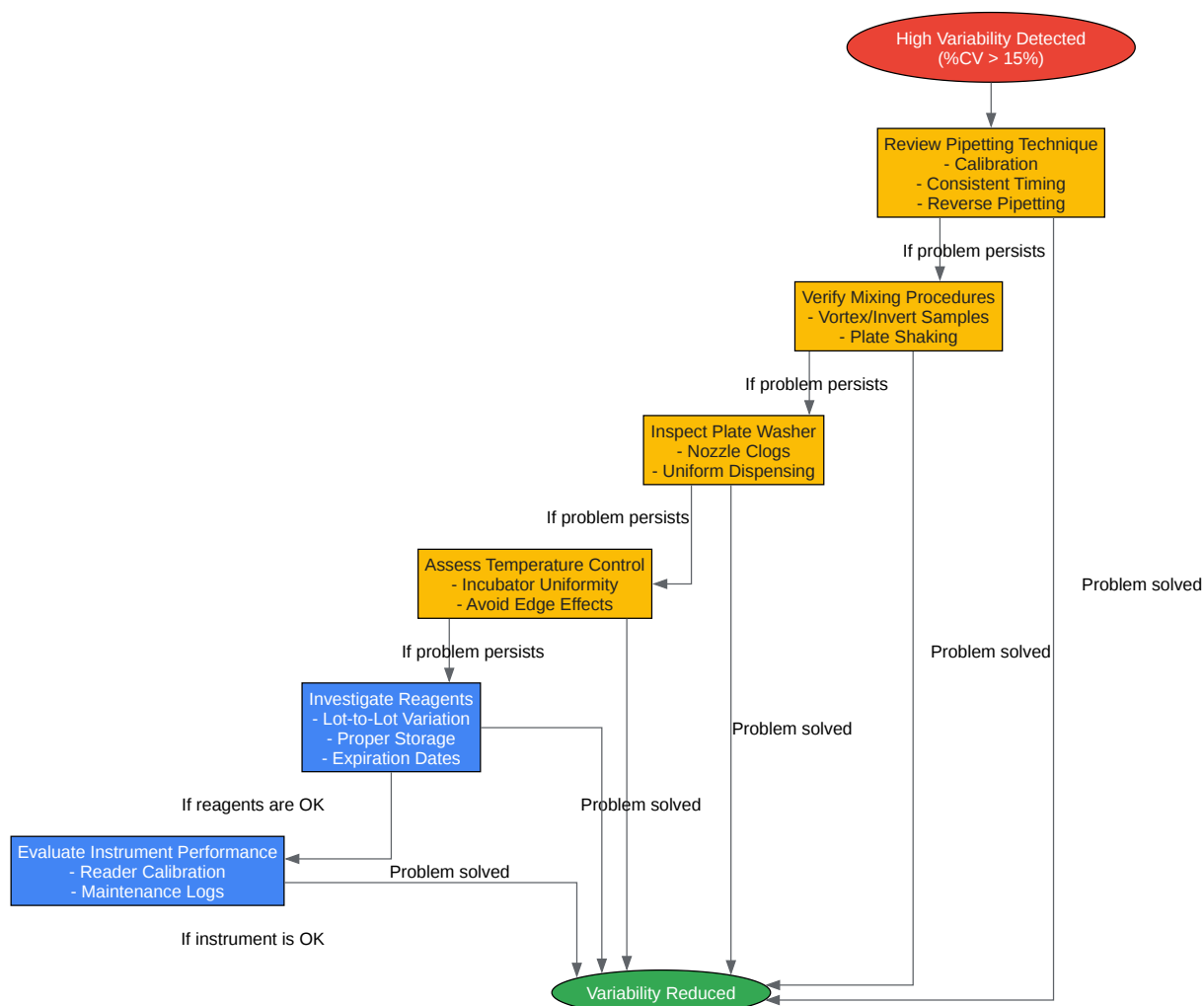
- Preparation:

- Prepare a sufficient quantity of a homogenous, pooled patient sample or a well-characterized quality control material.
- Reconstitute and prepare both the new and old lots of the reagent according to the manufacturer's instructions.
- Assay Procedure:
  - Run a minimum of three independent assays on different days.
  - In each assay, test the pooled sample or QC material in at least five replicates using both the new and old reagent lots in parallel.
  - Include a full set of calibrators and controls for both reagent lots.
- Data Analysis:
  - Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the replicates of the pooled sample/QC for both lots.
  - Compare the mean values obtained with the new and old lots. The difference should be within a pre-defined acceptance range (e.g.,  $\pm 10\%$ ).
  - Evaluate the slope, intercept, and correlation coefficient ( $r^2$ ) of the calibration curves for both lots. They should be comparable.

## Visualizing Workflows and Logic

### Troubleshooting High Variability Workflow

The following diagram illustrates a logical workflow for troubleshooting high variability in immunoassay results.

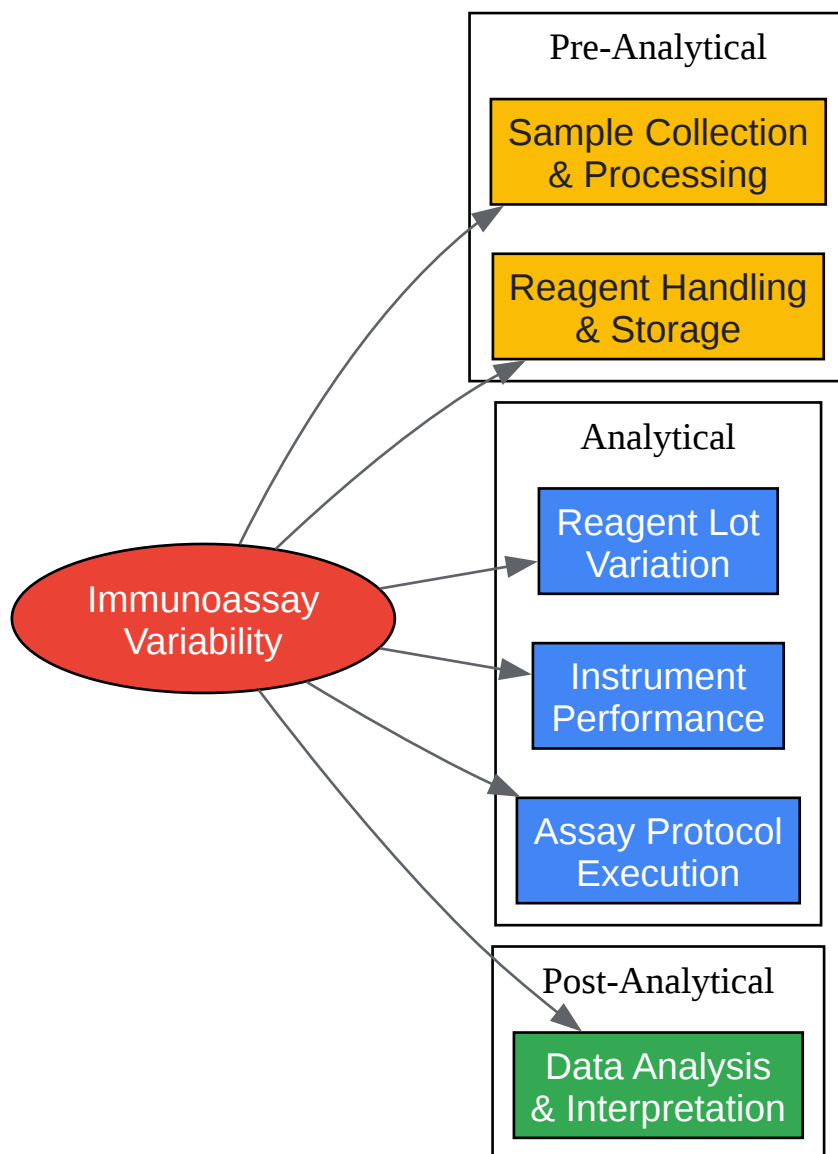


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Caption: A flowchart for troubleshooting high assay variability.

## Factors Contributing to Immunoassay Variability

This diagram illustrates the key factors that can contribute to variability in immunoassay results.



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Caption: Key contributors to immunoassay result variability.

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- To cite this document: BenchChem. [tips for reducing variability in Abbott's immunoassay results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666368#tips-for-reducing-variability-in-abbott-s-immunoassay-results]

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